Calcipotriol, anhydrous impurity A [EP]
Overview
Description
Mechanism of Action
Target of Action
Calcipotriol, also known as MC-1046, is a synthetic derivative of calcitriol, the active metabolite of Vitamin D . It primarily targets the Vitamin D receptor (VDR) , which is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .
Mode of Action
Calcipotriol has been shown to have comparable affinity with calcitriol for the Vitamin D receptor, while being less than 1% the activity in regulating calcium metabolism . It is believed that the binding of calcipotriol to the VDR modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Biochemical Pathways
It is known that calcipotriol reduces epidermal cell proliferation and enhances differentiation in lesional skin . It also reduces the amount and distribution of epidermal interleukin-6 and the number of activated epidermal T-lymphocytes .
Pharmacokinetics
Calcipotriol is thought to undergo rapid hepatic conversion to MC-1046 and MC-1080, metabolites with negligible pharmacological activity . It has an affinity for human vitamin D binding protein 30 times less than that of calcitriol in vitro . Only traces of calcipotriol (< 1%) are recovered in urine and feces after topical application .
Result of Action
The result of calcipotriol’s action is the inhibition of epidermal cell proliferation and the enhancement of cell differentiation . This leads to a reduction in the symptoms of conditions such as plaque psoriasis .
Action Environment
Calcipotriol is sensitive to heat and light . A reversible isomerisation to pre-calcipotriol takes place in solution, depending on temperature and time . The activity of calcipotriol is due to both compounds . Therefore, environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
MC-1046, like Calcipotriol, is a ligand of Vitamin D Receptor (VDR)-like receptors . It interacts with these receptors to regulate cell differentiation and proliferation . MC-1046 also exhibits anti-proliferative activity against various human cancer cell lines .
Cellular Effects
MC-1046 influences cell function by regulating cell differentiation and proliferation . Its interaction with VDR-like receptors can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
MC-1046 exerts its effects at the molecular level primarily through its interaction with VDR-like receptors . This binding can lead to changes in gene expression, potentially inhibiting or activating certain enzymes .
Metabolic Pathways
MC-1046, being a metabolite of Calcipotriol, is likely involved in the metabolic pathways of Vitamin D3
Subcellular Localization
Given its biochemical properties and its interaction with VDR-like receptors, it is likely to be found in the nucleus where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC 1046 involves multiple steps, starting from the precursor compounds used in the synthesis of Calcipotriol. The process typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Cyclization: Formation of the cyclopropyl group.
Oxidation and Reduction: Specific oxidation and reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of MC 1046 is generally carried out as part of the synthesis of Calcipotriol. The process involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
MC 1046 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of MC 1046, which can be further used in scientific research .
Scientific Research Applications
MC 1046 has several applications in scientific research:
Chemistry: Used as a reference compound in the study of Vitamin D3 analogs.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Studied for its potential therapeutic effects in treating skin disorders like psoriasis.
Industry: Used in the development of new pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Calcipotriol (MC 903): The parent compound, more potent in regulating cell differentiation.
MC 1080: Another metabolite of Calcipotriol, with similar but less potent effects.
1,25-Dihydroxyvitamin D3: The natural active form of Vitamin D3, with broader biological effects.
Uniqueness
MC 1046 is unique due to its specific binding affinity to VDR and its relatively lower potency compared to Calcipotriol. This makes it a valuable compound for studying the fine-tuned effects of Vitamin D3 analogs without causing significant calcium homeostasis disruption .
Properties
IUPAC Name |
(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBQSPKXAUHPH-NRCQPIEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126860-83-1 | |
Record name | MC-1046 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MC-1046 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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